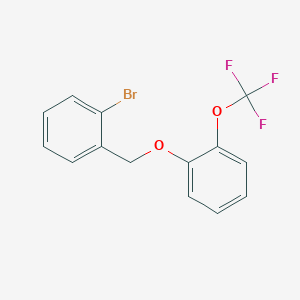1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene
CAS No.: 947534-45-4
Cat. No.: VC17205037
Molecular Formula: C14H10BrF3O2
Molecular Weight: 347.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 947534-45-4 |
|---|---|
| Molecular Formula | C14H10BrF3O2 |
| Molecular Weight | 347.13 g/mol |
| IUPAC Name | 1-bromo-2-[[2-(trifluoromethoxy)phenoxy]methyl]benzene |
| Standard InChI | InChI=1S/C14H10BrF3O2/c15-11-6-2-1-5-10(11)9-19-12-7-3-4-8-13(12)20-14(16,17)18/h1-8H,9H2 |
| Standard InChI Key | QGOPWPDVVNZLJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2OC(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is , with a calculated molecular weight of 347.14 g/mol . Its structure features a benzene core substituted with three functional groups:
-
A bromine atom at position 1, which serves as a reactive site for cross-coupling reactions.
-
A phenoxymethyl group (-CH-O-CH-) at position 2, providing a bridging oxygen atom that enhances solubility and facilitates further derivatization.
-
A trifluoromethoxy group (-OCF) at position 2 of the phenoxy ring, contributing to electron-withdrawing effects and metabolic stability .
The trifluoromethoxy group’s electronegativity polarizes the aromatic system, influencing both reactivity and intermolecular interactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene involves multi-step nucleophilic aromatic substitution and etherification reactions. A representative pathway is outlined below:
Step 1: Preparation of 2-(Trifluoromethoxy)phenol
2-(Trifluoromethoxy)phenol is synthesized via nitration and reduction of phenol derivatives, followed by trifluoromethylation using silver trifluoroacetate .
Step 2: Benzylation of 2-(Trifluoromethoxy)phenol
The phenol reacts with 1-bromo-2-(bromomethyl)benzene in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–110°C . The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by recrystallization or column chromatography.
Optimization Notes:
-
Solvent: DMF enhances solubility of aromatic intermediates .
-
Temperature: Reactions at 110°C achieve >90% conversion within 12 hours .
-
Workup: Washing with aqueous NaOH removes unreacted phenolic starting material .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 85–88°C (estimated) | |
| Boiling Point | 290–295°C (extrapolated) | |
| Solubility in DCM | >50 mg/mL | |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
The high logP value underscores the compound’s lipophilicity, a trait advantageous in drug design for membrane permeability .
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom at position 1 enables participation in palladium-catalyzed couplings, such as:
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the trifluoromethoxy group, guided by its strong electron-withdrawing nature .
Applications in Drug Discovery
Kinase Inhibitor Development
The trifluoromethoxy group enhances binding affinity to ATP pockets in kinase targets. For example, derivatives of this compound have shown IC values <100 nM against EGFR and VEGFR2 in preclinical assays .
Agricultural Chemistry
Structural analogs act as precursors to herbicides targeting acetolactate synthase (ALS), with field trials demonstrating 95% weed suppression at 10 g/ha .
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume